molecular formula C3H4BrCl B14140375 1-Propene, 3-bromo-1-chloro-, (1Z)- CAS No. 67546-49-0

1-Propene, 3-bromo-1-chloro-, (1Z)-

Cat. No.: B14140375
CAS No.: 67546-49-0
M. Wt: 155.42 g/mol
InChI Key: AHUWMUAVZFJTOC-IWQZZHSRSA-N
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Description

1-Propene, 3-bromo-1-chloro-, (1Z)-, also known as (1Z)-1-Bromo-1-chloro-1-propene, is an organic compound with the molecular formula C₃H₄BrCl. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propene backbone, with the double bond in the Z-configuration. It is a halogenated alkene, which makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propene, 3-bromo-1-chloro-, (1Z)- can be synthesized through several methods. One common approach involves the halogenation of propene. The reaction typically involves the addition of bromine and chlorine to propene under controlled conditions to ensure the formation of the desired Z-isomer. The reaction can be carried out in the presence of a catalyst, such as iron or aluminum chloride, to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of 1-Propene, 3-bromo-1-chloro-, (1Z)- often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-Propene, 3-bromo-1-chloro-, (1Z)- undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides, to form saturated compounds.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide, at elevated temperatures.

    Electrophilic Addition: Hydrogen halides (e.g., HBr, HCl) are used in electrophilic addition reactions. These reactions are often conducted at room temperature or slightly elevated temperatures.

    Elimination: Strong bases, such as sodium ethoxide or potassium hydroxide, are used in elimination reactions. The reactions are usually performed in non-polar solvents, such as hexane or toluene, at high temperatures.

Major Products Formed

    Substitution: The major products of nucleophilic substitution reactions are typically alcohols, amines, or ethers, depending on the nucleophile used.

    Addition: The major products of electrophilic addition reactions are dihalogenated alkanes.

    Elimination: The major products of elimination reactions are alkenes or alkynes, depending on the reaction conditions.

Scientific Research Applications

1-Propene, 3-bromo-1-chloro-, (1Z)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed halogenation reactions and the development of halogenated biomolecules.

    Medicine: It serves as a precursor in the synthesis of halogenated drugs and diagnostic agents.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Propene, 3-bromo-1-chloro-, (1Z)- involves its reactivity as a halogenated alkene. The presence of both bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The double bond in the propene backbone allows for addition reactions, while the halogen atoms facilitate substitution and elimination reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Propene, 3-bromo-1-chloro-, (1Z)- can be compared with other similar compounds, such as:

    1-Bromo-1-chloropropane: This compound has a similar structure but lacks the double bond, making it less reactive in addition reactions.

    1-Bromo-2-chloropropene: This compound has a different halogenation pattern, which affects its reactivity and the types of reactions it undergoes.

    1-Bromo-1-chloro-2-propene: This compound has the halogen atoms attached to different carbon atoms, resulting in different chemical properties and reactivity.

The uniqueness of 1-Propene, 3-bromo-1-chloro-, (1Z)- lies in its specific halogenation pattern and the presence of the double bond in the Z-configuration, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.

Properties

CAS No.

67546-49-0

Molecular Formula

C3H4BrCl

Molecular Weight

155.42 g/mol

IUPAC Name

(Z)-3-bromo-1-chloroprop-1-ene

InChI

InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1-

InChI Key

AHUWMUAVZFJTOC-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C\Cl)Br

Canonical SMILES

C(C=CCl)Br

Origin of Product

United States

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